molecular formula C6H5BrClN B3021652 3-Bromo-2-chloroaniline CAS No. 56131-46-5

3-Bromo-2-chloroaniline

Cat. No.: B3021652
CAS No.: 56131-46-5
M. Wt: 206.47 g/mol
InChI Key: HKNLHCGTRMCOLV-UHFFFAOYSA-N
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Description

Significance of Halogenated Anilines in Organic Synthesis

Halogenated anilines represent a class of chemical compounds of significant importance in the field of organic chemistry. These aromatic amines, substituted with one or more halogen atoms, serve as versatile and crucial building blocks for the synthesis of a wide array of more complex molecules. acs.orgnih.gov Their utility stems from the reactivity of the aryl halide functional groups, which are key substrates in a multitude of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds. researchgate.net Similarly, they are indispensable precursors for constructing carbon-carbon bonds through reactions like classical Grignard reactions and lithium-halogen exchanges. acs.orgnih.gov

The presence of halogen atoms on the aniline (B41778) ring influences the electronic properties and reactivity of the molecule, often enabling regioselective transformations that would be difficult to achieve otherwise. acs.orgnih.gov Beyond their role as synthetic intermediates, the halogenated aniline motif is a common substructure in numerous biologically active molecules, including pharmaceuticals and agrochemicals, as well as in materials science for the development of dyes and functional polymers. acs.orgnih.govresearchgate.netbeilstein-journals.org The strategic introduction of halogens can enhance the biological activity of molecules, a principle observed in many marine natural products. researchgate.net The development of efficient and selective methods for the halogenation of anilines remains an active area of research due to the high reactivity of the aniline core, which can often lead to multiple substitutions if not properly controlled. acs.orgallen.in

Overview of Research Trajectories for 3-Bromo-2-chloroaniline (B183718)

This compound is a dihalogenated aniline that has garnered attention in academic and industrial research primarily as a valuable intermediate in organic synthesis. chemicalbook.comlookchem.com Its structural arrangement, featuring a bromine atom, a chlorine atom, and an amino group on a benzene (B151609) ring, provides multiple reactive sites for synthetic elaboration. Research involving this compound is often focused on leveraging its unique substitution pattern to construct more complex molecular architectures.

The primary research trajectory for this compound is its application as a precursor for the synthesis of pharmaceuticals, agrochemicals (such as herbicides and pesticides), and dyestuffs. lookchem.comsmolecule.com In medicinal chemistry, it serves as a foundational scaffold for building novel bioactive molecules. smolecule.com The differential reactivity of the C-Br and C-Cl bonds, along with the nucleophilicity of the amino group, allows for sequential and selective chemical modifications, making it a strategic component in multi-step synthetic pathways. Researchers explore its utility in creating heterocyclic compounds and other elaborate structures that are core to many modern chemical products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloroaniline
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNLHCGTRMCOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152247
Record name Benzenamine, ar-bromo-ar-chloro-
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118804-39-0
Record name Benzenamine, ar-bromo-ar-chloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, ar-bromo-ar-chloro-
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Record name 3-bromo-2-chloroaniline
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Synthetic Methodologies and Chemical Transformations of 3 Bromo 2 Chloroaniline

Established Synthetic Routes

The synthesis of 3-bromo-2-chloroaniline (B183718), a halogen-substituted aromatic amine, is primarily achieved through reduction-based approaches and strategic halogenation of aniline (B41778) precursors. These methods are crucial for producing this valuable intermediate used in organic synthesis. chemicalbook.com

Reduction-Based Approaches for this compound Synthesis

A principal and widely utilized method for synthesizing this compound involves the reduction of a nitro-substituted precursor.

The foremost route to this compound is the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829). chemicalbook.comsmolecule.com This starting material, a nitroaromatic compound, provides the necessary scaffold of bromine and chlorine atoms in the desired positions relative to the eventual amino group. The nitro group serves as a precursor to the amine functionality, which is introduced in the final step of the synthesis. The efficiency of this method makes it a preferred pathway in laboratory and potential industrial applications.

Several reducing agents can be employed for the conversion of 1-bromo-2-chloro-3-nitrobenzene to this compound, each with its own specific reaction conditions. A common and effective method involves the use of iron powder in a mixture of acetic acid, ethanol (B145695), and water at room temperature. chemicalbook.com This heterogeneous reaction is typically stirred for an extended period, such as 16 hours, to ensure complete conversion. The reaction is then worked up by neutralizing the acid with a base like sodium hydroxide (B78521) and extracting the product with an organic solvent. chemicalbook.com

Other metal-based reducing systems, such as tin(II) chloride in ethanol under reflux or zinc dust with ammonium (B1175870) chloride in methanol, are also viable options for this transformation. smolecule.com The choice of reducing agent can be influenced by factors such as cost, reaction time, and ease of product purification.

Interactive Data Table: Reduction of 1-Bromo-2-chloro-3-nitrobenzene

Reducing AgentSolvent SystemReaction ConditionsYield
Iron powderAcetic acid, Ethanol, WaterRoom Temperature, 16 hours~100% chemicalbook.com
Tin(II) chlorideEthanolRefluxNot specified smolecule.com
Zinc dust / Ammonium chlorideMethanolNot specified smolecule.com

Halogenation Strategies in the Synthesis of Related Aniline Derivatives

The synthesis of halogenated anilines, including precursors to this compound, often relies on carefully controlled halogenation reactions. The regioselectivity of these reactions is paramount to obtaining the desired substitution pattern.

The introduction of a bromine atom at a specific position on an aniline ring is a key step in the synthesis of many bromoaniline derivatives. The directing effects of the amino group (or a protected form) and other existing substituents on the ring guide the position of bromination. For instance, to enhance regioselectivity and prevent over-bromination, the highly activating amino group can be acetylated to form an acetanilide (B955). This protecting group moderates the reactivity and directs the incoming bromine to the ortho and para positions. The acetyl group can later be removed by hydrolysis to regenerate the amine.

Various brominating agents are available, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and in situ generation of bromine from hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂). google.com The choice of reagent and reaction conditions, such as solvent and temperature, can be optimized to favor the desired isomer. google.com For example, a copper(II) sulfate-catalyzed bromination of anilines using sodium bromide and sodium persulfate has been shown to be effective. lookchem.comthieme-connect.com

Similar to bromination, chlorination of aniline derivatives requires control to achieve the desired product. Direct chlorination of anilines can be aggressive and lead to multiple products. Therefore, protection of the amino group is also a common strategy in chlorination reactions. epo.org

The Sandmeyer reaction is another powerful tool for introducing chlorine onto an aromatic ring. orgsyn.org This method involves the diazotization of an aniline precursor with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) chloride salt. This allows for the precise placement of a chlorine atom, often in positions that are not easily accessible through direct electrophilic aromatic substitution. orgsyn.org For example, to synthesize a chloro-substituted bromoaniline, one could start with a bromoaniline, perform the diazotization, and then introduce the chlorine via the Sandmeyer reaction. orgsyn.org

Emerging Synthetic Approaches and Optimization

The synthesis of this compound, a key intermediate in the production of various fine chemicals, has been the subject of ongoing research to develop more efficient, selective, and environmentally benign methods. Emerging approaches focus on novel halogenation techniques, advanced catalytic systems, and strategies to improve reaction yields and product purity.

Oxidative Halogenation Processes

Oxidative halogenation offers an alternative to traditional methods that often employ hazardous reagents like liquid bromine. ccspublishing.org.cn These modern techniques generate the halogenating species in situ through the oxidation of a halide source.

One approach involves the electrochemical oxidative halogenation. nih.gov This method avoids the need for external chemical oxidants by using an electric current to drive the reaction. For instance, the C-H chlorination of 2-phenylimidazo[1,2-a]pyridine (B181562) has been achieved in 81% yield using a two-electrode system with a carbon rod anode and a platinum plate cathode in the presence of sodium chloride. nih.gov In the case of bromination, the process is believed to proceed through the oxidation of the bromide ion to molecular bromine (Br₂), which then acts as the key intermediate. nih.gov

Another innovative method utilizes a reusable polymer-anchored iron(III) complex as a catalyst for oxidative bromination. This system, in conjunction with hydrogen peroxide (H₂O₂) as the oxidant and potassium bromide (KBr) as the bromine source, has shown high selectivity for monobrominated products at room temperature in an aqueous medium. researchgate.net Similarly, a system using potassium bromide and ZnAl-BrO₃⁻-LDHs (Layered Double Hydroxides) has been effective for the selective oxidative bromination of anilines in an acidic medium. ccspublishing.org.cn

These oxidative methods represent a greener approach to halogenation, often utilizing less hazardous reagents and offering high selectivity. ccspublishing.org.cn

Catalytic Systems in this compound Synthesis (e.g., Copper-Catalyzed Methods)

Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of halogenated anilines and their derivatives. These methods offer mild reaction conditions and high efficiency.

Copper(I) iodide (CuI) is a frequently used catalyst in these transformations. For example, the synthesis of primary arylamines from aryl halides and aqueous ammonia (B1221849) can be achieved at room temperature using a CuI catalyst. pkusz.edu.cn The optimization of this reaction has shown that the choice of base and solvent is critical, with potassium phosphate (B84403) (K₃PO₄) and dimethylformamide (DMF) providing an 80% yield for the amination of 1-chloro-4-iodobenzene. pkusz.edu.cn Copper-catalyzed methods have also been applied to the synthesis of isoxazolidines, where halogenated anilines, including ortho- and para-chloroanilines and para-bromoanilines, have been successfully used as coupling partners, yielding products in moderate to high yields with high diastereoselectivity. nih.gov

In the synthesis of benzimidazoles, copper(I) catalysts, particularly CuI, have demonstrated superior catalytic effects compared to their divalent counterparts. rsc.org The cyclization of 2-bromoaniline (B46623) derivatives with nitriles proceeds efficiently in the presence of CuI, highlighting the versatility of copper catalysis in forming C-N bonds. rsc.org Microwave-assisted copper-catalyzed C-3 amination of bromo-substituted pyrazolo[1,5-a]pyrimidines has also been developed, providing rapid access to 3,5-bis-aminated products in good to excellent yields. mdpi.com

The following table summarizes the performance of different copper catalysts in a specific cyclization reaction:

EntryCatalystYield (%)
1Copper(I) bromide (CuBr)80
2Copper(I) chloride (CuCl)Lower than CuBr
3Cuprous oxide (Cu₂O)Lower than CuBr
4Copper(II) bromide (CuBr₂)Lower than monovalent catalysts
5Copper(II) chloride (CuCl₂)Lower than monovalent catalysts
6Copper(II) acetate (B1210297) (Cu(OAc)₂)Lower than monovalent catalysts
7Copper(I) iodide (CuI)86
This data is based on the synthesis of a benzimidazole (B57391) derivative and illustrates the comparative efficacy of different copper catalysts. rsc.org

Strategies for Yield Enhancement and Purity Improvement

Maximizing the yield and ensuring the high purity of this compound are critical for its application as a chemical intermediate. Several strategies are employed to achieve these goals, ranging from reaction condition optimization to advanced purification techniques.

The choice of solvent can also significantly impact the reaction outcome. In the synthesis of benzimidazoles, tert-amyl alcohol was found to be a more effective solvent than others like dioxane, toluene, and DMF. rsc.org Purification of the final product is often achieved through methods like flash column chromatography or recrystallization. chemicalbook.commountainscholar.org The selection of the appropriate solvent system for chromatography, such as a petroleum ether/ethyl acetate mixture, is key to separating the desired product from byproducts and unreacted starting materials. chemicalbook.com

Multi-Step Synthetic Sequences Involving this compound Precursors

The synthesis of this compound can be accomplished through various multi-step sequences, often starting from readily available precursors. A common strategy involves the functionalization of a simpler aniline or benzene (B151609) derivative.

One established route begins with the reduction of 1-bromo-2-chloro-3-nitrobenzene. chemicalbook.com This reduction is typically carried out using iron powder in a mixture of acetic acid, ethanol, and water. The reaction proceeds at room temperature and, after neutralization and extraction, can afford this compound in high yield. chemicalbook.com

Another approach involves the sequential halogenation of a protected aniline, such as acetanilide. This method allows for regioselective introduction of the halogen atoms. The synthesis of 4-bromo-2-chloroaniline (B1269894), a structural isomer, illustrates this principle. The process starts with the acetylation of aniline, followed by para-bromination using N-bromosuccinimide (NBS), and then ortho-chlorination with N-chlorosuccinimide (NCS). The final step is the hydrolysis of the acetyl group to yield the target aniline. A similar strategy could be adapted for the synthesis of this compound by carefully choosing the order of halogenation and the directing effects of the substituents. The use of protecting groups, like the tert-butoxycarbonyl (Boc) group, is also a common strategy to control reactivity and selectivity during multi-step syntheses of complex halogenated anilines.

The synthesis of substituted quinaldines also provides insight into reactions involving chloroaniline precursors. For instance, 7-chloroquinaldine can be synthesized via a Skraup reaction between m-chloroaniline and crotonaldehyde (B89634) using an immobilized ionic liquid catalyst. google.com

The following table outlines a synthetic route to this compound:

StepStarting MaterialReagentsProductYield
11-Bromo-2-chloro-3-nitrobenzeneIron powder, HOAc, EtOH, H₂OThis compound100%
This table details a high-yielding, one-step reduction to the target compound. chemicalbook.com

Reaction Mechanisms and Selectivity Studies of 3 Bromo 2 Chloroaniline

Electrophilic Aromatic Substitution Pathways

The substitution pattern on the aniline (B41778) ring significantly influences the outcome of electrophilic aromatic substitution reactions. The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, in 3-bromo-2-chloroaniline (B183718), these positions are already occupied by halogen atoms, leading to a more complex reactivity landscape.

Influence of Amino Group Activation on Regioselectivity

The potent activating and ortho-, para-directing nature of the amino group is a primary determinant in the regioselectivity of electrophilic aromatic substitution on the aniline ring. In a multistep synthesis starting from aniline, the amino group is often protected as an acetamido group. researchgate.net This protection moderates the activating effect and provides steric hindrance, which can influence the position of subsequent substitutions. For instance, in the synthesis of 4-bromo-2-chloroaniline (B1269894), the bromination of acetanilide (B955) occurs at the para position due to the directing effect of the acetamido group. researchgate.net Subsequent chlorination then occurs at the ortho position relative to the acetamido group, guided by the existing substituents. researchgate.net

The polarity of the solvent can also markedly affect the regioselectivity of electrophilic bromination of anilines substituted with electron-withdrawing groups. lookchem.com By choosing an appropriate reaction medium, the bromination reaction can be directed to a specific position. lookchem.com Computational methods, such as analyzing the Highest Occupied Molecular Orbital (HOMO) and calculated 13C NMR, can help predict the regioselectivity of electrophilic aromatic substitutions on complex aromatic substrates. wuxibiology.com

Nucleophilic Substitution Reactions of Halogen Substituents

While aromatic halides are generally unreactive towards nucleophilic substitution, the presence of activating groups or the use of specific reaction conditions can facilitate these reactions. In dihaloanilines, the relative reactivity of the bromine and chlorine atoms can be exploited for selective functionalization. The bromine and chlorine atoms on the aniline ring can undergo nucleophilic substitution, allowing for the introduction of other functional groups. The specific conditions and the nature of the nucleophile will determine which halogen is preferentially replaced.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and dihalogenated anilines serve as versatile substrates in this context. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is key to achieving selective transformations.

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used reaction in organic synthesis. nih.gov When applied to dihaloanilines like this compound, the reaction can proceed with high selectivity.

A variety of palladium-based catalyst systems have been developed for Suzuki-Miyaura coupling reactions. These systems typically consist of a palladium precursor, such as Pd(OAc)₂, and a supporting ligand. The choice of ligand is crucial for achieving high catalytic activity and selectivity. For the coupling of unprotected ortho-bromoanilines, specific reaction conditions have been developed that are compatible with various functional groups. nih.gov The reaction is often carried out in the presence of a base and a suitable solvent.

Catalyst PrecursorLigandBaseSolventTemperature
Pd(OAc)₂Buchwald LigandsK₃PO₄Toluene/Water100 °C
Pd₂(dba)₃SPhosCs₂CO₃Dioxane80 °C
Pd(PPh₃)₄-Na₂CO₃DME/WaterReflux

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides

In cross-coupling reactions involving substrates with multiple different halogen atoms, the selectivity is generally governed by the relative bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst. This difference in reactivity allows for the selective coupling at the C-Br position while leaving the C-Cl bond intact.

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, has been explored using substrates structurally similar to this compound. These studies highlight the compound's potential in constructing complex nitrogen-containing molecules.

A notable application involves a tandem Larock/Buchwald-Hartwig annulation/cyclization process. In a study using the isomeric 2-bromo-3-chloroaniline, researchers developed a method to synthesize tricyclic scaffolds. While the Larock indolization step is the first part of the tandem sequence, the subsequent intramolecular Buchwald-Hartwig amination is crucial for the final ring closure. This cyclization step is facilitated by a palladium catalyst and a phosphine (B1218219) ligand, such as XPhos. The reaction demonstrates that the aniline nitrogen can effectively displace an aryl halide in an intramolecular fashion to form a new heterocyclic ring.

Research has shown that a mixed ligand system can be beneficial. For the tandem process involving 2-bromo-3-chloroaniline, a combination of Dt-BPF and XPhos ligands on a palladium catalyst provided a synergistic effect, leading to a significant yield of the tricyclic product. The use of XPhos alone also facilitated the Buchwald-Hartwig cyclization step efficiently. This transformation underscores the utility of haloanilines in building complex molecular architectures through sequential, palladium-catalyzed reactions.

Table 1: Conditions for Tandem Larock/Buchwald-Hartwig Annulation/Cyclization of 2-Bromo-3-chloroaniline. organic-chemistry.org
CatalystLigand SystemBaseSolventYield of Tricycle (%)
Pd₂(dba)₃Dt-BPF / XPhos (1:1 ratio)K₂CO₃Dioxane87
Pd₂(dba)₃XPhos onlyK₂CO₃Dioxane88

Ullmann Coupling Investigations

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides a classic method for forming carbon-heteroatom and carbon-carbon bonds. arkat-usa.org For a substrate like this compound, the key consideration is the relative reactivity of the C-Br versus the C-Cl bond. Generally, the reactivity of aryl halides in Ullmann-type couplings follows the order I > Br > Cl > F. nih.gov This suggests that under typical conditions, selective coupling at the more reactive C-Br bond should be achievable.

Studies on analogous dihalogenated aromatic compounds confirm this selectivity. For instance, in the Ullmann ether synthesis with 1-bromo-4-chlorobenzene, coupling occurs preferentially at the bromide site with a selectivity of approximately 35:1 over the chloride site. nih.gov This inherent reactivity difference allows for the selective functionalization of the bromine position in this compound, leaving the chlorine atom available for subsequent transformations.

However, this selectivity can be influenced or even reversed by the presence of other functional groups on the aromatic ring. In a copper-catalyzed amination of 5-bromo-2-chlorobenzoic acid, a compound with a similar halogen arrangement but activated by a ortho-carboxylic acid group, the reaction proceeds with high regioselectivity at the C-Cl bond, yielding the aminated product while leaving the C-Br bond intact. rsc.org This reversal is attributed to the activating and directing effect of the adjacent carboxyl group. These findings indicate that while the C-Br bond of this compound is intrinsically more reactive, the reaction outcome in an Ullmann coupling can be tailored by the choice of catalyst, ligands, and the electronic environment of the substrate.

Table 2: Selectivity in Ullmann-Type Couplings of Dihaloarenes.
SubstrateReaction TypeReactive SiteSelectivity (Br:Cl)Reference
1-Bromo-4-chlorobenzeneEther SynthesisBromide~35:1 nih.gov
5-Bromo-2-chlorobenzoic acidAminationChlorideHighly selective for Cl rsc.org

Iron-Catalyzed Alkylation Reactions

Iron-catalyzed reactions have gained prominence as a cost-effective and environmentally benign alternative to those using precious metals. Current time information in Bangalore, IN.chemicalbook.com A significant application in this area is the N-alkylation of anilines with alcohols, which proceeds through a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. rsc.orgresearchgate.net This methodology is applicable to a wide range of substituted anilines and represents a green route for C-N bond formation, producing water as the only byproduct. Current time information in Bangalore, IN.acs.org

The catalytic cycle typically involves the following steps:

The iron catalyst oxidizes the alcohol to an intermediate aldehyde or ketone, generating an iron-hydride species.

The aniline condenses with the carbonyl intermediate to form an imine.

The iron-hydride species then reduces the imine to the corresponding N-alkylated amine, regenerating the iron catalyst. acs.org

While specific studies on this compound were not found, the generality of this reaction has been demonstrated with various other substituted anilines. rsc.org Commercially available nanoscale iron catalysts, as well as iron complexes like (cyclopentadienone)iron tricarbonyl complexes, have proven effective. researchgate.netacs.org Given the robustness of this method, it is expected to be a viable strategy for the N-alkylation of this compound.

Table 3: Representative Conditions for Iron-Catalyzed N-Alkylation of Anilines with Alcohols. rsc.orgresearchgate.net
Iron CatalystAlkylation AgentBaseSolventTemperature
Nanoscale Fe₂O₃Benzyl Alcoholt-BuOKToluene120°C
FeCl₃Primary/Secondary AlcoholsKOHToluene120-130°C

Functional Group Transformations of the Amino Moiety

The amino group of this compound is a versatile handle for further synthetic modifications, allowing for its conversion into a variety of other important functional groups.

Diazotization and Sandmeyer Reactions

The diazotization of primary arylamines to form arenediazonium salts is a cornerstone of aromatic chemistry. This is followed by the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile, typically a halide or cyanide, using a copper(I) salt catalyst. This two-step sequence provides a powerful method for introducing a range of substituents onto the aromatic ring.

For this compound, treatment with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HBr or HCl) at low temperatures (0-5°C) would yield the corresponding 3-bromo-2-chlorobenzenediazonium salt. nih.gov This unstable intermediate can then be directly treated with a copper(I) salt to achieve the desired transformation. For example, using copper(I) bromide would result in the formation of 1,3-dibromo-2-chlorobenzene (B185471), while copper(I) chloride would yield 1,2-dichloro-3-bromobenzene. This method provides a reliable pathway to tri-substituted benzene (B151609) derivatives that may be difficult to access through direct halogenation due to conflicting directing effects of the substituents.

Table 4: Potential Sandmeyer Reactions of this compound.
Reagent 1 (Diazotization)Reagent 2 (Sandmeyer)Potential Product
NaNO₂ / HBrCuBr1,3-Dibromo-2-chlorobenzene
NaNO₂ / HClCuCl1,2-Dichloro-3-bromobenzene
NaNO₂ / H₂SO₄CuCN3-Bromo-2-chlorobenzonitrile

Controlled Oxidation Processes

The amino group of anilines can be selectively oxidized to higher oxidation states, such as nitroso (-NO) and nitro (-NO₂) groups. These transformations are valuable as the products are important synthetic intermediates. Controlling the extent of oxidation is key, as over-oxidation can occur.

Research has shown that hydrogen peroxide (H₂O₂) in the presence of a molybdenum catalyst is effective for the controlled oxidation of substituted anilines. Studies performed on substrates like 2-chloroaniline (B154045) and 2-bromoaniline (B46623) demonstrated that they could be oxidized in high yields to the corresponding nitroso compounds. The catalyst, such as cis-Mo(O)₂(acac)₂, facilitates the transfer of oxygen from H₂O₂ to the amino group. By adjusting the reaction conditions, such as the amount of oxidant, it is often possible to further oxidize the nitroso intermediate to the nitro compound. This catalytic system offers a method for the selective conversion of the amino group in this compound to either 1-bromo-2-chloro-3-nitrosobenzene or 1-bromo-2-chloro-3-nitrobenzene (B1291829).

Table 5: Catalytic Oxidation of Haloanilines to Nitroso/Nitro Compounds.
Substrate TypeOxidantCatalystProduct Type
Substituted Anilines (e.g., 2-chloro, 2-bromo)H₂O₂cis-Mo(O)₂(acac)₂Nitrosoarene
Substituted AnilinesH₂O₂Ammonium (B1175870) Molybdate / MoO₃Nitrosoarene or Nitroarene

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

3-Bromo-2-chloroaniline (B183718) is a vital intermediate in organic synthesis. lookchem.comchemicalbook.com Its value lies in the reactivity of its functional groups, which allows for the construction of more complex molecular architectures. lookchem.com The presence of both bromine and chlorine atoms offers differential reactivity, enabling chemists to perform sequential reactions and introduce a variety of functional groups into a target molecule. This controlled, step-wise modification is a cornerstone of modern synthetic strategy, allowing for the efficient assembly of intricate chemical structures. pressbooks.pub

Precursor for Pharmaceutical Agents and Drug Discovery

The utility of this compound extends significantly into the pharmaceutical sector, where it serves as a precursor for the development of new drugs. lookchem.com Its structural motifs are found in various bioactive molecules, making it a valuable starting material for medicinal chemists.

Synthesis of Biphenyl-Diamine Intermediates (e.g., for PD-L1 Inhibitors)

A notable application of this compound is in the synthesis of biphenyl-diamine intermediates. scispace.com These intermediates are crucial for creating inhibitors of the Programmed Death-Ligand 1 (PD-L1). scispace.comuj.edu.pl PD-L1 inhibitors are a class of immunotherapy drugs that help the immune system to recognize and attack cancer cells. scispace.com

In a key synthetic step, this compound is coupled with an arylboronate, such as one derived from 3-bromo-2-methylaniline, via a Suzuki coupling reaction. scispace.com This reaction forms a biphenyl-diamine core structure, which is a fundamental component of many potent PD-L1 inhibitors. scispace.comnih.gov The resulting intermediate can then undergo further chemical modifications to produce the final drug candidate. scispace.com For example, a patent describes a process where this compound is used to synthesize 2,2′-Dichloro-[1,1′-biphenyl]-3,3′-diamine, a key intermediate for a PD-1/PD-L1 inhibitor. justia.com

Interactive Table: Synthesis of Biphenyl-Diamine Intermediate for PD-L1 Inhibitors

Reactant 1Reactant 2Reaction TypeProductApplication
This compoundArylboronate (from 3-bromo-2-methylaniline)Suzuki CouplingBiphenyl-diamine intermediatePrecursor for PD-L1 Inhibitors

Development of New Therapeutic Scaffolds

Beyond its role in PD-L1 inhibitor synthesis, this compound is instrumental in the development of new therapeutic scaffolds. researchgate.net A therapeutic scaffold is a core molecular structure upon which a variety of functional groups can be attached to create a library of potential drug candidates. The unique substitution pattern of this compound allows for the generation of diverse molecular frameworks. rsc.org These frameworks can then be screened for activity against a wide range of biological targets, including enzymes and receptors implicated in various diseases. mdpi.com The ability to readily modify the aniline (B41778), bromo, and chloro positions makes it a versatile tool in the search for novel therapeutics. nih.gov

Application in Agrochemical Development

In the agrochemical industry, this compound and its derivatives are utilized in the development of new pesticides and herbicides. lookchem.com The halogenated aniline structure can be a key component in molecules designed to exhibit specific biological activities against pests and weeds. bloomtechz.com The introduction of this compound into a larger molecule can influence its efficacy, selectivity, and environmental persistence, all of which are critical parameters in the design of modern crop protection agents. bloomtechz.com

Integration into Dyestuff and Pigment Synthesis

The chemical properties of this compound also make it a valuable precursor in the synthesis of dyes and pigments. lookchem.com The aniline group can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. scienceworldjournal.orgscispace.com The presence of the bromo and chloro substituents on the aromatic ring can modulate the color, fastness, and other properties of the resulting dyes. smolecule.comguidechem.com This allows for the fine-tuning of the dye's characteristics to meet the specific requirements of different applications, such as textile dyeing and printing. bloomtechz.comresearchgate.net

Biological and Medicinal Chemistry Research Involving 3 Bromo 2 Chloroaniline Derivatives

Biotransformation Pathways and Metabolite Analysis

The biotransformation of xenobiotics, including derivatives of 3-bromo-2-chloroaniline (B183718), is a critical area of investigation in medicinal chemistry. While specific research on the metabolic fate of this compound derivatives is limited in publicly available literature, the biotransformation pathways can be inferred from studies on structurally related halogenated anilines. The metabolic processes for these compounds primarily involve Phase I and Phase II reactions, aimed at increasing their water solubility to facilitate excretion.

Phase I Metabolism:

Phase I metabolism typically introduces or exposes functional groups, preparing the molecule for Phase II reactions. For halogenated anilines, key Phase I reactions are mediated by the cytochrome P450 (CYP) enzyme system, which is abundant in the liver. mdpi.comopenanesthesia.org These enzymes catalyze oxidative reactions, with hydroxylation being a prominent pathway. mdpi.com

Another potential Phase I pathway for aniline (B41778) derivatives is oxidative deamination, which can lead to the formation of catechols. nih.gov

Phase II Metabolism:

Following Phase I reactions, the modified compounds undergo Phase II metabolism, where they are conjugated with endogenous molecules to further increase their polarity. Common conjugation reactions for halogenated anilines include:

N-acetylation: This is a major transformation mechanism for anilines, where an acetyl group is added to the amino group. nih.govjst.go.jp

Sulfation and Glucuronidation: Hydroxylated metabolites are often conjugated with sulfate (B86663) or glucuronic acid. For instance, the major urinary metabolite of 4-bromoaniline (B143363) is 2-amino-5-bromophenylsulfate. nih.govnih.gov Similarly, for 3-chloro-4-fluoroaniline, a principal metabolite is 2-amino-4-chloro-5-fluorophenyl sulfate, with 2-acetamido-4-chloro-5-fluorophenyl glucuronide also being significant. tandfonline.com

Metabolite Analysis of Related Compounds:

Detailed metabolite profiling of halogenated anilines has been conducted using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govtandfonline.com Studies on 4-bromoaniline in rats have identified a large number of metabolites in urine and bile, with the majority of the dose being excreted within 48 hours. nih.gov The primary urinary metabolite was an O-sulfate conjugate, while in bile, a hydroxylated N-acetylated compound was predominant. nih.gov

The table below summarizes the major metabolites identified for related halogenated anilines, providing insights into the likely metabolic fate of this compound derivatives.

Parent CompoundMajor Metabolites IdentifiedPrimary Metabolic Pathways
4-Bromoaniline2-amino-5-bromophenylsulfate, Hydroxylated N-acetyl compound, N-oxanilic acidN-acetylation, Hydroxylation, O-sulfation
3-Chloro-4-fluoroaniline2-amino-4-chloro-5-fluorophenyl sulfate, 2-acetamido-4-chloro-5-fluorophenyl glucuronideN-acetylation, Hydroxylation, O-sulfation, Glucuronidation

It is important to note that the specific biotransformation pathways and the resulting metabolites of this compound derivatives may vary depending on the nature and position of other substituents on the molecule.

Theoretical and Computational Chemistry of 3 Bromo 2 Chloroaniline

Quantum Chemical Studies on Molecular Properties and Reactivity

Quantum chemical studies provide a microscopic understanding of the intrinsic properties of 3-Bromo-2-chloroaniline (B183718). These computational approaches are essential for characterizing its electronic structure and predicting its reactivity.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Ionization Potential)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, corresponding to its ionization potential, while the LUMO energy relates to its ability to accept electrons. mdpi.comscispace.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comtandfonline.com A smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. mdpi.comresearchgate.net

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Reference
p-chloroaniline -5.8454 -0.6069 5.2385 jmaterenvironsci.com
p-bromoaniline -5.7972 -0.5666 5.2306 jmaterenvironsci.com
p-fluoroaniline -5.7954 -0.6192 5.1762 jmaterenvironsci.com

*3-Bromo-2-hydroxypyridine, included for comparison of a bromo-substituted aromatic ring.

Dipole Moments and Electronic Distribution

The electronic distribution can be further analyzed using techniques like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). jmaterenvironsci.com The MEP surface visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.org This information is vital for predicting sites of chemical attack and understanding intermolecular interactions. rsc.orgbohrium.com For instance, in related haloanilines, the regions around the halogen and nitrogen atoms show distinct electronic characteristics that govern their interaction with other molecules. jmaterenvironsci.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic structure and properties of molecules like this compound. rsc.orgbohrium.com DFT calculations, often using functionals like B3LYP combined with various basis sets (e.g., 6-311G(d,p)), can accurately predict a wide range of properties. tandfonline.comjmaterenvironsci.comacs.org

These properties include optimized molecular geometry (bond lengths and angles), vibrational frequencies (for comparison with experimental IR and Raman spectra), and the electronic properties discussed above, such as HOMO-LUMO energies and MEP maps. acs.orgimist.masemanticscholar.org The accuracy of DFT makes it an indispensable tool for validating experimental findings and providing insights into molecular stability, reactivity, and electronic transitions. tandfonline.combohrium.com

Quantitative Structure-Activity Relationships (QSAR) for Halogenated Anilines

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological or chemical activity. mst.dk For halogenated anilines, QSAR studies aim to predict their activity based on calculated molecular descriptors. wur.nl These descriptors can include physicochemical properties like the octanol-water partition coefficient (logP), which represents hydrophobicity, and electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and atomic charges. scientific.netbesjournal.com

Studies on halogenated anilines have shown that their activity, such as the rate of cytochrome P450-catalyzed biotransformation, can be effectively modeled using these descriptors. wur.nlacs.org Such models are crucial in medicinal chemistry and environmental science for screening large numbers of compounds and prioritizing them for further experimental testing. mst.dkacs.org

Quantitative Structure-Toxicity Relationships (QSTR) for Anilines

Similar to QSAR, Quantitative Structure-Toxicity Relationship (QSTR) models specifically focus on predicting the toxicity of chemicals. imist.ma Anilines and their derivatives are a class of compounds for which QSTR modeling is particularly relevant due to their widespread use and potential environmental and health concerns. scientific.netscientific.net

QSTR studies on anilines have successfully developed models to predict various toxicological endpoints, including mutagenicity and carcinogenicity. scientific.netscientific.net These models often use a combination of descriptors representing hydrophobicity (logP), electronic properties (like ELUMO), and molecular structure. scientific.net The underlying principle is that the toxicity of these compounds is related to their ability to form reactive electrophilic intermediates that can interact with biological macromolecules. scientific.net DFT and other computational methods are frequently used to calculate the necessary electronic and structural descriptors for these models. imist.maresearchgate.netresearchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is a critical tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.netecust.edu.cn For reactions involving this compound, computational chemistry can map the potential energy surface, identifying transition states, intermediates, and the energy barriers associated with different reaction pathways.

For example, in transition-metal-catalyzed cross-coupling reactions, which are common for aryl halides, computational modeling can clarify the roles of the catalyst, substrates, and solvents. researchgate.net It can help to understand the energetics of key steps like oxidative addition and reductive elimination. researchgate.net Similarly, for reactions involving the amine group or electrophilic substitution on the aromatic ring, modeling can predict the most likely sites of reaction and the stability of the resulting intermediates. acs.org These mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes. ecust.edu.cn

Simulation of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions involving halogenated anilines. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways and identify the transition states that govern the transformation of reactants to products. For instance, in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, simulations can map out the energy landscape of the reaction.

These simulations involve calculating the potential energy surface to locate the minimum energy pathways. Transition states, which are first-order saddle points on this surface, represent the highest energy barrier that must be overcome for a reaction to proceed. The geometry and energetic properties of these transition states are critical for understanding reaction rates and selectivity. For example, the synthesis of substituted anilines can proceed through different pathways, and computational models can help determine the most likely route by comparing the activation energies of various potential transition states. researchgate.net

While specific simulation data for the reaction pathways of this compound is not extensively detailed in the provided literature, the general principles are well-established. For example, the synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene (B1291829) involves the reduction of a nitro group. chemicalbook.com Computational modeling could simulate this reduction, perhaps involving a metal catalyst like iron powder, by mapping the stepwise transfer of electrons and protons and identifying the associated transition states. Similarly, understanding electrophilic aromatic substitution on a molecule like this compound would involve simulating the formation of the sigma complex (arenium ion) intermediate and its corresponding transition state.

Kinetic and Thermodynamic Preference Determinations

By calculating the activation energies (ΔG‡) for different possible reaction pathways and the Gibbs free energies (ΔG) of the potential products, a reaction's preference can be predicted.

Kinetic Control : Occurs when the reaction is irreversible or conducted at low temperatures, favoring the product that is formed via the transition state with the lowest energy. libretexts.org

Thermodynamic Control : Occurs when the reaction is reversible and allowed to reach equilibrium, favoring the most stable product, regardless of the energy of the transition state leading to it. libretexts.org

For a polysubstituted aniline (B41778) like this compound, reactions such as further halogenation or coupling could yield different isomers. For example, in a hypothetical electrophilic substitution reaction, computational analysis could predict whether the incoming substituent would favor one open position over another. By comparing the stability of the potential product isomers (thermodynamic aspect) and the energy barriers to their formation (kinetic aspect), a comprehensive understanding of the reaction's outcome can be achieved. If the energy barriers to the formation of different products are similar, but the product stabilities differ significantly, the reaction is likely to be under thermodynamic control, and vice-versa. libretexts.org

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. In halogenated anilines, these interactions are key to understanding their crystal structures and material properties.

Hydrogen Bonding Networks in Halogenated Aniline Systems

Halogenated anilines are capable of forming robust hydrogen bonding networks, which significantly influence their crystal packing. The primary amine group (-NH2) acts as a hydrogen bond donor, while the nitrogen atom itself and the halogen atoms can act as acceptors.

In the crystal structure of a related compound, 4-bromo-2-chloroaniline (B1269894), molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds, which generate sheet-like structures. researchgate.netresearchgate.net The planarity of the molecule facilitates this layered packing. researchgate.net These hydrogen bonding interactions are crucial for stabilizing the crystal lattice. The geometry of these bonds in 4-bromo-2-chloroaniline has been determined through single-crystal X-ray diffraction. researchgate.net

Table 1: Hydrogen-Bond Geometry in 4-Bromo-2-chloroaniline

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N1—H1A···N1 0.86 2.34 3.172 (4) 164
N1—H1B···Br1 0.86 3.04 3.719 (3) 137

Source: Adapted from Wei, Z. et al. (2010). researchgate.net

This data illustrates the formation of a network where one amine hydrogen participates in a relatively linear N-H···N bond, while the other forms a weaker, more bent N-H···Br bond. Such networks are a common feature in halogenated aniline systems, contributing to their thermal stability and influencing their reactivity in the solid state.

Halogen Bonding Studies

Beyond hydrogen bonding, halogen atoms themselves can participate in highly directional non-covalent interactions known as halogen bonds (XBs). In these interactions, an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen or oxygen atom. Halogenated anilines are interesting in this regard as they can act as both hydrogen bond and halogen bond donors.

The strength of halogen bonding generally follows the trend I > Br > Cl > F. beilstein-journals.org Studies on perhalogenated anilines have shown them to be bifunctional donors, capable of forming both N-H···N hydrogen bonds and X···N halogen bonds simultaneously in cocrystals. nih.gov The balance between these two types of interactions can often be controlled by stoichiometry. nih.gov For instance, in cocrystals with ditopic nitrogen-containing acceptors, the dominant interaction can be either a hydrogen bond or a halogen bond, depending on the specific aniline and coformer. nih.gov Theoretical calculations show that N···X halogen bonding energies can range from -9.43 to -23.67 kJ mol⁻¹. researchgate.net

Prediction of Cocrystal Formation

The ability of halogenated anilines to form both hydrogen and halogen bonds makes them excellent candidates for cocrystal engineering, a strategy used to modify the physicochemical properties of solid materials. Predicting whether a given aniline and a coformer will form a cocrystal is a significant focus of computational chemistry. mdpi.com

Several computational methods are employed to predict cocrystal formation:

Supramolecular Synthon Approach : This method identifies robust and predictable patterns of intermolecular interactions (synthons). For halogenated anilines, common synthons would involve amine-acid or amine-amide hydrogen bonds, as well as halogen bonds. nih.gov

Molecular Electrostatic Potential (MEP) Surfaces : MEP analysis helps to identify the electrophilic and nucleophilic regions on the surfaces of the aniline and coformer molecules. nih.gov Positive potential regions (like the σ-hole on bromine or the amine hydrogens) are likely to interact with negative potential regions on the coformer (like a carbonyl oxygen or a nitrogen atom), guiding the prediction of favorable interactions. nih.gov

Thermodynamic Modeling : This approach predicts the solid-liquid phase diagram of a system containing the active molecule, the coformer, and a solvent. By fitting experimental solubility data to thermodynamic models like the non-random two-liquid (NRTL) model, the stability regions for cocrystal formation can be predicted. rsc.org

Machine Learning Models : More recent approaches use machine learning algorithms, such as deep forest models, trained on large datasets of known cocrystals and non-cocrystals. mdpi.com By converting molecular structures into numerical fingerprints, these models can predict the likelihood of cocrystal formation between a new pair of compounds. mdpi.com

These predictive tools help to rationalize the selection of coformers, saving significant time and resources in the experimental screening process. mdpi.com

Studies on Nonlinear Optical Properties of Halogenated Aniline Oligomers

Halogenated aniline derivatives have been investigated for their potential in nonlinear optics (NLO). NLO materials are substances whose optical properties, such as the refractive index, change with the intensity of incident light. These materials are crucial for applications in optical communications, data storage, and optical computing.

Computational studies, often using semi-empirical methods like AM1 combined with time-dependent Hartree-Fock (TDHF), have been performed to calculate the NLO properties of oligomers of halogenated anilines. ccsenet.orgresearchgate.net The key parameters of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are microscopic measures of the second- and third-order NLO responses, respectively.

Research has shown that:

High values of β and γ can be obtained for halogenated oligomers of the different forms of polyaniline (pernigraniline, emeraldine, and leucoemeraldine). ccsenet.orgresearchgate.net

The introduction of electron-donating groups (like dimethylamine) into halogenated aniline oligomers can significantly enhance the β and γ magnitudes. ccsenet.orgresearchgate.net

The size of the oligomer chain also plays a critical role, with hyperpolarizability generally increasing with chain length. For example, hexamers tend to show higher values than trimers. ccsenet.orgresearchgate.net

The highest β values are often found in halogenated pernigraniline hexamers containing strong electron-donating substituents. ccsenet.orgresearchgate.net

These theoretical results indicate that molecules based on halogenated anilines are promising candidates for the development of new NLO materials. ccsenet.orgresearchgate.net By systematically modifying the structure—changing the halogen, altering the substitution pattern, adding donor/acceptor groups, and extending the oligomer length—the NLO response can be fine-tuned for specific applications.

Advanced Characterization and Spectroscopic Analysis in 3 Bromo 2 Chloroaniline Research

Crystallographic Analysis

Crystallographic analysis is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state material. For a molecule like 3-Bromo-2-chloroaniline (B183718), such analysis would provide unequivocal proof of its structure and offer insights into its solid-state behavior. However, a thorough review of published scientific literature indicates that specific single-crystal X-ray diffraction data for this compound has not been reported. The following sections describe the principles of the analysis that would be conducted should suitable crystals become available.

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances. carleton.edu By directing a focused beam of X-rays onto a single crystal, a unique diffraction pattern is generated as the X-rays are scattered by the electrons of the atoms. creative-biostructure.comnumberanalytics.com Analysis of this pattern allows for the determination of the unit cell dimensions, bond lengths, bond angles, and the exact three-dimensional coordinates of every atom within the molecule. carleton.educreative-biostructure.com

For this compound, a successful SC-XRD analysis would confirm the substitution pattern of the bromine, chlorine, and amine groups on the benzene (B151609) ring, leaving no ambiguity. The technique is considered the gold standard for structural elucidation, providing a definitive molecular structure that other spectroscopic methods like NMR and mass spectrometry can only infer. rigaku.comnih.gov

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice, a study critical for understanding a compound's physical properties. acs.org The analysis elucidates all intermolecular interactions, with a primary focus on hydrogen bonds. tandfonline.commdpi.com In the case of this compound, the amine (-NH₂) group can act as a hydrogen bond donor, while the electronegative nitrogen, chlorine, and bromine atoms can potentially act as acceptors.

A detailed crystallographic study would identify and characterize these hydrogen bonds (e.g., N-H···N, N-H···Cl, or N-H···Br), providing precise measurements of their lengths and angles. nih.govacs.org These interactions are fundamental in dictating the crystal's packing motif, stability, and melting point.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is essential in synthetic organic chemistry for both monitoring the progress of reactions and for isolating pure products from complex mixtures.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used ubiquitously in organic synthesis to monitor the progress of a reaction. chemistryhall.comsigmaaldrich.com In the synthesis of this compound or its derivatives, TLC allows a chemist to quickly check for the consumption of starting materials and the appearance of the product. rsc.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, the components separate based on their polarity. chemistryhall.com This provides a qualitative assessment of the reaction's status, helping to determine when the reaction is complete or if side products are forming. cutm.ac.inrsc.org

Following a synthesis, column chromatography is the standard method for purifying compounds on a preparative scale. rsc.org For this compound, a specific method involving flash column chromatography has been documented. The crude product is purified on a silica gel column using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. chemicalbook.com This technique separates the desired product from unreacted starting materials and impurities, yielding the pure compound. chemicalbook.com

The table below outlines a reported set of conditions for the purification of this compound.

ParameterDescriptionSource
Technique Flash Column Chromatography chemicalbook.com
Stationary Phase Silica Gel chemicalbook.com
Mobile Phase (Eluent) Petroleum ether / Ethyl acetate (10:1 v/v) chemicalbook.com
Purpose Purification of crude product after synthesis chemicalbook.com

Spectroscopic Characterization of this compound and its Derivatives

The structural elucidation and characterization of this compound, a dihalogenated aromatic amine, rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic environment. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and spectrophotometric assays in the research of this compound and its potential metabolic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

A review of available scientific literature and spectral databases did not yield specific, experimentally-derived ¹H NMR or ¹³C NMR data for this compound. While data for other isomers, such as 4-bromo-2-chloroaniline (B1269894) and 2-bromo-4-chloroaniline, are documented, specific chemical shifts (δ) and coupling constants (J) for the 3-bromo-2-chloro isomer are not presently published in the surveyed resources. rsc.orgrsc.org Characterization of this specific isomer would require experimental acquisition of its NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups: the amine (N-H) group, the aromatic ring (C=C and C-H bonds), and the carbon-halogen bonds (C-Cl and C-Br). However, a detailed experimental IR spectrum with specific peak assignments for this compound is not available in the reviewed scientific literature. uva.nlnih.gov The analysis of related halogenated anilines confirms that IR spectroscopy is a standard method for verifying the presence of these key functional groups. uva.nl

Spectrophotometric Assays for Metabolite Detection

Spectrophotometric assays, which measure the absorption of light by a substance at a specific wavelength, can be employed for the detection and quantification of metabolites. While analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are more commonly used for the comprehensive study of the metabolism of halogenated anilines, spectrophotometric methods offer a simpler, cost-effective alternative for targeted analyses. nih.govnih.govnih.gov

Specific spectrophotometric assays developed for the metabolites of this compound are not documented in the available literature. However, established methods for other aromatic amines provide a framework for how such an assay could be designed. The metabolism of anilines often involves hydroxylation, producing aminophenols. nih.gov A general strategy for the spectrophotometric detection of aromatic amine metabolites involves a two-step chemical derivatization process:

Diazotization: The primary aromatic amine metabolite is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

Coupling Reaction: The resulting diazonium salt is then reacted with a coupling agent (e.g., aniline (B41778) or another activated aromatic compound) to form a highly colored azo dye. chemsrc.com

The intensity of the color produced is proportional to the concentration of the metabolite, which can be quantified by measuring its absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. chemsrc.com This principle is widely applied in the determination of various compounds that are, or can be converted to, primary aromatic amines.

Green Chemistry Principles in 3 Bromo 2 Chloroaniline Synthesis

Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of halogenated anilines often involve harsh reagents and generate significant waste. In contrast, modern approaches prioritize the use of less hazardous materials and more sustainable reaction conditions.

One common route to 3-bromo-2-chloroaniline (B183718) involves the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829). A greener version of this reduction utilizes iron powder in a mixture of ethanol (B145695), water, and acetic acid at room temperature. chemicalbook.com This method avoids the use of more toxic and pyrophoric reducing agents. The reaction proceeds for 16 hours, and after neutralization, the product is extracted with ethyl acetate (B1210297). chemicalbook.com This process boasts a high yield, reportedly reaching 100%. chemicalbook.com

Another approach focuses on the direct halogenation of anilines. However, this can be challenging due to the high reactivity of the aniline (B41778) ring, often leading to multiple halogenations and a mixture of isomers. To circumvent this, protective group strategies are often employed. For instance, aniline can be first acetylated to form acetanilide (B955), which is then brominated and chlorinated in a more controlled manner. While effective, this adds extra steps to the synthesis, which is less ideal from a green chemistry perspective.

Recent research has explored more direct and environmentally friendly halogenation methods. For example, the use of N-bromosuccinimide (NBS) in greener solvents or even under solvent-free conditions is being investigated for the bromination of aromatic compounds. researchgate.net These methods aim to reduce the use of volatile organic compounds (VOCs) and hazardous reagents.

The table below outlines a conventional versus a greener synthetic approach to this compound, highlighting the improvements in environmental friendliness.

FeatureConventional Route (Multistep from Aniline) researchgate.netGreener Route (Reduction of Nitro-intermediate) chemicalbook.com
Starting Material Aniline1-Bromo-2-chloro-3-nitrobenzene
Key Reagents Acetic anhydride, Bromine, ChlorineIron powder, Acetic acid
Solvents Often chlorinated solventsEthanol, Water
Byproducts Halogenated acids, organic wasteIron oxides
Environmental Impact Higher, due to multiple steps and hazardous reagentsLower, due to fewer steps and less toxic reagents

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.org The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.orgjocpr.com

In the synthesis of this compound, addition and rearrangement reactions are theoretically the most atom-economical. However, substitution reactions are more common in practice. The reduction of 1-bromo-2-chloro-3-nitrobenzene to this compound using iron and acid is a good example of a reaction where atom economy can be improved. While it generates iron salts as byproducts, it is a more direct route than multistep syntheses involving protection and deprotection steps, which inherently have lower atom economy due to the atoms lost in the protecting groups.

Waste minimization strategies in the synthesis of this compound focus on several key areas:

Catalytic Reactions: Using catalysts in small amounts can replace stoichiometric reagents, which are consumed in the reaction and contribute to waste.

Solvent Selection: Opting for greener solvents like water or ethanol, or even performing reactions under solvent-free conditions, significantly reduces waste and environmental impact. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage, energy consumption, and waste generation. mdpi.comsemanticscholar.org

The following table provides a simplified atom economy calculation for the reduction of 1-bromo-2-chloro-3-nitrobenzene to illustrate the concept.

ReactantFormulaMolar Mass ( g/mol )ProductFormulaMolar Mass ( g/mol )
1-Bromo-2-chloro-3-nitrobenzeneC6H3BrClNO2252.45This compoundC6H5BrClN206.47
IronFe55.845

Note: This is a simplified representation. A full atom economy calculation would include all reactants and byproducts.

Catalytic Green Processes

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations with reduced environmental impact. In the context of this compound synthesis, catalytic processes can be employed to improve existing routes or develop novel, greener alternatives.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could theoretically be used to form the C-N bond. For instance, reacting 1,3-dibromo-2-chlorobenzene (B185471) with an ammonia (B1221849) surrogate in the presence of a palladium catalyst could yield this compound. However, the selective functionalization of polyhalogenated arenes can be challenging.

More relevant to the synthesis of precursors, palladium-catalyzed reactions are instrumental. For instance, the synthesis of substituted anilines can be achieved through palladium-catalyzed C-N bond formation. acs.org While not a direct synthesis of this compound, these methods are crucial for creating the complex building blocks required for various fine chemicals.

The development of robust and recyclable catalysts is a key area of research. Nanoparticle catalysts, for example, offer high surface area and reactivity and can often be recovered and reused, minimizing waste and cost. rsc.org

Catalyst TypeApplication in Halogenated Aniline SynthesisGreen Chemistry Advantages
Palladium Complexes Cross-coupling reactions (e.g., Buchwald-Hartwig) for C-N bond formation. acs.orgHigh efficiency, selectivity, and broad substrate scope.
Copper Catalysts Alternative to palladium for C-N and C-X bond formation, often at a lower cost. mdpi.comMore abundant and less expensive than palladium.
Nanoparticle Catalysts Can be used in various catalytic transformations, offering high reactivity. rsc.orgHigh surface area, potential for recyclability, and unique catalytic properties.
Biocatalysts Enzymatic reactions for specific transformations under mild conditions.High selectivity, biodegradable, and operate in aqueous media.

Non-Conventional Activation Methods (e.g., Mechanochemistry, Ultrasound Chemistry)

Non-conventional activation methods provide alternative energy sources for chemical reactions, often leading to faster reaction times, higher yields, and reduced energy consumption and solvent use. mdpi.com

Mechanochemistry , or ball-milling, involves inducing chemical reactions through mechanical force. beilstein-journals.org This technique can often be performed in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). For the synthesis of halogenated compounds, mechanochemical methods have been shown to be effective. For example, the bromination of aromatic compounds can be achieved by milling with a solid brominating agent like N-bromosuccinimide. mdpi.com This approach avoids the use of bulk solvents and can lead to different selectivities compared to solution-phase reactions.

Ultrasound chemistry (sonochemistry) utilizes the energy from acoustic cavitation to initiate and accelerate chemical reactions. The collapse of cavitation bubbles creates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates. rasayanjournal.co.in Ultrasound has been successfully applied to various organic syntheses, including the preparation of heterocyclic compounds and cross-coupling reactions. mdpi.com For instance, ultrasound-assisted synthesis can lead to significantly reduced reaction times and improved yields in the preparation of triazole derivatives. mdpi.com While specific applications to this compound are not widely reported, the principles of sonochemistry suggest it could be a viable method for accelerating its synthesis, particularly in the reduction or halogenation steps.

Activation MethodPrincipleAdvantages in Synthesis
Mechanochemistry Mechanical force induces chemical reactions. beilstein-journals.orgSolvent-free or reduced solvent use, faster reactions, access to different reaction pathways. cardiff.ac.uk
Ultrasound Chemistry Acoustic cavitation creates localized high-energy zones. rasayanjournal.co.inIncreased reaction rates, improved yields, shorter reaction times. mdpi.com

The adoption of these green chemistry principles is crucial for the sustainable production of this compound and other important chemical intermediates. By focusing on environmentally benign routes, maximizing atom economy, utilizing catalytic processes, and exploring non-conventional activation methods, the chemical industry can move towards a more sustainable future.

Safety and Environmental Considerations in Academic Research with 3 Bromo 2 Chloroaniline

Laboratory Handling Protocols and Personal Protective Measures

Proper handling of 3-Bromo-2-chloroaniline (B183718) is critical to minimize exposure. coleparmer.com All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of dust or vapors. echemi.comfishersci.comcymitquimica.com It is crucial to avoid the formation and accumulation of dust. coleparmer.comechemi.com

Personal Protective Equipment (PPE) is the primary barrier against exposure. The selection of appropriate PPE should be based on a thorough risk assessment. ketonepharma.com Inadequate PPE can lead to skin, eye, and respiratory irritation. ketonepharma.comepa.ie

Table 9.1.1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Tightly fitting safety goggles or a face shield. echemi.comcymitquimica.com Conforming to EN 166 (EU) or NIOSH (US) standards. echemi.comfishersci.com
Skin Protection Impervious, fire/flame-resistant clothing and appropriate protective gloves. echemi.comfishersci.comcanbipharm.com Nitrile gloves are not recommended for similar compounds like aniline (B41778); butyl, neoprene, or Viton gloves are preferred. wsu.edu Gloves must be inspected prior to use. echemi.com

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs. coleparmer.comfishersci.com Handling should occur in a fume hood. cymitquimica.com | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. canbipharm.com |

General hygiene practices are also paramount. Hands should be washed thoroughly after handling the compound, and eating, drinking, or smoking in the laboratory is strictly prohibited. cymitquimica.comepa.iefishersci.com Contaminated clothing should be removed immediately and washed before reuse. coleparmer.comepa.ie

Spill Management and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination and exposure. coleparmer.com Procedures differ based on the scale of the spill.

For small spills , trained personnel may clean it up. wsu.edu The first step is to evacuate the immediate area and ensure adequate ventilation. echemi.com All sources of ignition should be removed. echemi.com The spilled solid should be contained by covering it with an inert absorbent material like vermiculite, dry sand, or earth. wsu.edunj.gov The mixture should then be carefully swept or vacuumed up, avoiding dust generation, and placed into a suitable, sealed container for disposal. coleparmer.comechemi.com Spark-proof tools should be used. echemi.com The spill area should then be decontaminated with soap and water and flushed with plenty of water. epa.ie

For large spills , the area must be evacuated immediately. wsu.edunoaa.gov Access to the area should be restricted. nj.gov If there is a risk of fire, call 911. wsu.edu Emergency services and environmental health and safety personnel should be notified. wsu.edupurdue.edu Do not attempt to clean up a large spill without specialized training and equipment. purdue.edu

Personal Decontamination:

Skin Contact: Immediately remove all contaminated clothing. cymitquimica.comepa.ie Wash the affected skin with copious amounts of soap and water for at least 15 minutes. wsu.edunj.govcdc.gov Seek medical attention if irritation persists. epa.ie

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. echemi.comnj.gov If contact lenses are worn, they should be removed if it is easy to do so. cdc.gov Seek immediate medical attention. nj.gov

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. epa.iechemicalbook.com If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention. epa.iechemicalbook.com

Waste Disposal and Environmental Impact Mitigation

This compound and any materials contaminated with it must be treated as hazardous waste. epa.iewsu.edu

Waste Disposal Procedures:

Containerization: Collect waste in a compatible, properly sealed container, such as a polyethylene (B3416737) container provided by environmental health and safety services. epa.iewsu.edu

Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name of its contents. purdue.edu

Segregation: Store waste containers away from incompatible materials, such as strong acids and oxidizing agents. coleparmer.comwsu.edu

Disposal: Do not dispose of this chemical down the drain or in the regular trash. epa.iewsu.edu Arrange for disposal through a licensed waste disposal authority in accordance with local, state, and federal regulations. epa.iepurdue.edu

Environmental Impact: Halogenated anilines are recognized as environmental contaminants. ekb.eg Like similar compounds, this compound is considered toxic to aquatic life and can have long-term adverse effects on marine environments. ketonepharma.comnih.gov Therefore, it is imperative to prevent its release into the environment by avoiding discharge into drains, watercourses, or the ground. epa.ieservice.gov.uk Accidental spills and decontamination runoff must be contained and prevented from entering waterways. service.gov.uk The persistence of halogenated anilines in the environment makes proper disposal crucial to mitigate their impact. ekb.eg

Storage Requirements for Chemical Stability and Integrity

Proper storage is essential to maintain the chemical stability and integrity of this compound and to ensure safety within the laboratory.

Table 9.4.1: Storage Conditions

Parameter Requirement Rationale
Container Store in a tightly closed container. coleparmer.comcymitquimica.comepa.ie Prevents contamination and release of vapors.
Atmosphere Store under an inert atmosphere. sigmaaldrich.com Minimizes degradation from reaction with air.
Location A dry, cool, and well-ventilated place. echemi.comfishersci.comcymitquimica.com Ensures stability and prevents hazardous conditions.
Incompatible Materials Store away from strong oxidizing agents, acids, acid anhydrides, and chloroformates. coleparmer.com Avoids violent reactions, fires, and explosions. nj.gov
Light and Heat Protect from light and avoid excess heat. coleparmer.comepa.ie Prevents light- or heat-induced degradation.

| Temperature | Recommended storage at room temperature or 2-8°C. epa.iesigmaaldrich.com | Ensures chemical stability. |

The compound is generally stable at room temperature in closed containers under normal storage conditions. coleparmer.com However, exposure to incompatible substances can lead to hazardous reactions. coleparmer.com Upon decomposition, it may produce toxic gases such as hydrogen chloride, hydrogen bromide, and nitrogen oxides. coleparmer.com

Emergency Response Protocols

In case of an emergency involving this compound, a swift and informed response is crucial. All laboratory personnel should be familiar with these protocols and the location of emergency equipment like safety showers, eyewash stations, and fire extinguishers. fishersci.com

Exposure Response:

Exposure RouteFirst Aid MeasuresMedical Attention
Inhalation Remove the person to fresh air. Keep them at rest in a comfortable breathing position. epa.iechemicalbook.com If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. chemicalbook.comCall a poison center or doctor immediately. chemicalbook.comtcichemicals.com
Skin Contact Immediately remove contaminated clothing. cymitquimica.comepa.ie Wash the skin thoroughly with soap and plenty of water for at least 15 minutes. fishersci.comnj.govSeek medical attention if symptoms are severe or persist. epa.ie
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. nj.govchemicalbook.comSeek immediate medical attention. fishersci.comnj.gov
Ingestion Do NOT induce vomiting. fishersci.comcymitquimica.com Rinse the mouth with water. epa.iechemicalbook.com Never give anything by mouth to an unconscious person. chemicalbook.comCall a physician or poison control center immediately. fishersci.comcymitquimica.com

Fire Emergency:

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. epa.ienj.gov

Hazards: In a fire, poisonous gases are produced, including nitrogen oxides, hydrogen chloride, and hydrogen bromide. coleparmer.comnj.gov Vapors may be heavier than air and can travel to a source of ignition. nj.gov

Firefighter Protection: Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing. epa.ie Fire-exposed containers should be kept cool with a water spray. nj.gov

Table of Mentioned Chemical Compounds

Compound Name
This compound
Aniline
Bromoaniline
Butyl
Carbon dioxide
Chloroaniline
Chloroformates
Halogenated anilines
Hydrogen bromide
Hydrogen chloride
Neoprene
Nitrogen oxides

Q & A

Q. What are the optimal laboratory-scale synthesis routes for 3-Bromo-2-chloroaniline?

  • Methodological Answer : A common approach involves halogenation of aniline derivatives. For example, bromination and chlorination can be achieved using electrophilic substitution reactions. Evidence from similar compounds (e.g., 5-Bromo-3-chloro-2-fluoroaniline) suggests using controlled stoichiometry of brominating agents (e.g., Br₂ in HBr or N-bromosuccinimide) and chlorinating agents (e.g., Cl₂ gas or SO₂Cl₂) under inert conditions . Purification typically involves column chromatography or recrystallization using polar aprotic solvents. Reaction progress can be monitored via TLC with UV visualization.

Q. How can purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Purity is assessed via HPLC or GC-MS to confirm the absence of by-products (e.g., dihalogenated isomers) . Structural validation employs spectroscopic techniques:
  • NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., aromatic proton splitting and carbon shifts for Br/Cl positions) .
  • FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 750–800 cm⁻¹ (C-Br/C-Cl bends) are diagnostic .
  • X-ray crystallography : Single-crystal studies (as demonstrated for 4-Bromo-2-chloroaniline) provide precise bond angles and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can microbial consortia be engineered for biodegradation of this compound?

  • Methodological Answer : Inspired by ecosystem-level selection ( ), researchers can:

Enrich microbial communities from contaminated sites using this compound as the sole carbon source.

Screen for degraders via metagenomic sequencing or DGGE to track community shifts .

Bioaugmentation : Introduce adapted strains (e.g., Comamonas testosteroni I2gfp, which degrades 3-chloroaniline) into activated sludge systems . Monitor degradation efficiency via HPLC and toxicity assays (e.g., Microtox®).

Q. How can contradictions in spectroscopic data for halogenated anilines be resolved?

  • Methodological Answer : Discrepancies in UV-vis or vibrational spectra may arise from solvent effects or tautomerism. To address this:
  • Solvent standardization : Compare spectra in consistent solvents (e.g., H₂SO₄, DMF) as demonstrated for poly(2-chloroaniline) .
  • Computational validation : Use DFT (B3LYP/6-311++G(d,p)) to simulate vibrational modes and NMR shifts, aligning with experimental FT-IR/Raman and ¹³C/¹H NMR .
  • Cross-technique corroboration : Combine X-ray crystallography (for bond lengths) with spectroscopic data to resolve ambiguities .

Q. What methodologies assess this compound’s interactions in polymer matrices?

  • Methodological Answer : For material science applications (e.g., conductive polymers):

In-situ polymerization : Oxidative polymerization in acidic media with SiO₂ nanoparticles, as shown for poly(2-chloroaniline)/SiO₂ composites .

Q. Characterization :

  • TGA : Evaluate thermal stability (degradation onset temperature).
  • SEM/ESEM : Image composite morphology (e.g., monodispersed particles <1 µm) .
  • Conductivity : Measure via four-probe technique; paramagnetic properties via SQUID magnetometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.